(2-Methoxy-4-nitrophenyl)methylene diacetate
Overview
Description
(2-Methoxy-4-nitrophenyl)methylene diacetate: is an organic compound with the molecular formula C12H13NO7 It is characterized by the presence of methoxy, nitro, and diacetate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-nitrophenyl)methylene diacetate typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methoxy-4-nitrobenzaldehyde+Acetic anhydride→(2-Methoxy-4-nitrophenyl)methylene diacetate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-4-nitrophenyl)methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2-Methoxy-4-aminophenyl)methylene diacetate.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of (2-Methoxy-4-aminophenyl)methylene diacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Methoxy-4-nitrophenyl)methylene diacetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its derivatives can be used as inhibitors or activators of specific enzymes.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties and potential therapeutic uses, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2-Methoxy-4-nitrophenyl)methylene monoacetate
- (2-Methoxy-4-nitrophenyl)methylene triacetate
- (2-Methoxy-4-nitrophenyl)methylene dibenzoate
Comparison: (2-Methoxy-4-nitrophenyl)methylene diacetate is unique due to the presence of two acetate groups, which influence its reactivity and solubility. Compared to its monoacetate and triacetate counterparts, the diacetate form has distinct chemical properties that make it suitable for specific applications. The presence of the nitro group also differentiates it from other similar compounds, providing unique reactivity and potential biological activity.
Properties
IUPAC Name |
[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHRDXGOIVQOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468798 | |
Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-77-1 | |
Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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